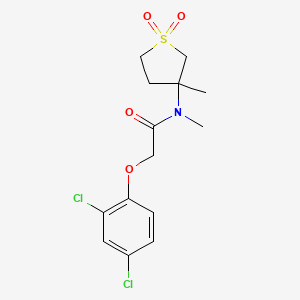
2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C14H17Cl2NO4S and its molecular weight is 366.25. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ionic Liquids as Herbicides and Plant Growth Regulators Research conducted by Pernak et al. (2013) introduced new ionic liquids (ILs) containing the (2,4-dichlorophenoxy)acetate anion, which were studied for their potential as herbicides and plant growth regulators. These ILs demonstrated higher biological activity compared to the currently used herbicide 2,4-D salt and the plant growth regulator CCC, showcasing the innovative application of this compound in agriculture for enhanced weed control and plant growth modulation (Pernak, Niemczak, Materna, Marcinkowska, & Praczyk, 2013).
Environmental Impact and Safety A systematic review by Stackelberg (2013) focused on the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy compounds like 2,4-D and MCPA. Despite epidemiological studies suggesting an association with certain cancers, the combined evidence did not support a genotoxic mode of action for these compounds, and environmental exposures were deemed insufficient to establish a causal relationship. This review helps to better understand the safety and environmental impact of using such compounds, providing crucial information for regulatory and safety assessments (Stackelberg, 2013).
Synthesis and Chemical Properties Wang et al. (2011) explored the synthesis of new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and N-substituted-2,4-dichlorophenoxy acetamide, highlighting the influence of solvent polarity on the chlorination process in the benzene ring of phenoxy acetamide additives. This research provides insights into the chemical synthesis process and the factors affecting the properties and efficacy of such compounds (Wang, Jin, Yang, Gao, Tao, & Li, 2011).
Anticonvulsant Activity Evaluation El Kayal et al. (2022) synthesized 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide to evaluate their affinity to GABAergic biotargets and their anticonvulsant activity. Although these substances did not show significant anticonvulsant activity in the pentylenetetrazole-induced seizures model, the study contributes to the understanding of the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal, Severina, Tsyvunin, Zalevskyi, Shtrygol’, Vlasov, Golovchenko, Kovalenko, & Georgiyants, 2022).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c1-14(5-6-22(19,20)9-14)17(2)13(18)8-21-12-4-3-10(15)7-11(12)16/h3-4,7H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGJPPDPHZYHCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidine](/img/structure/B2591920.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2591923.png)
![Benzo[b]thiophen-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2591925.png)
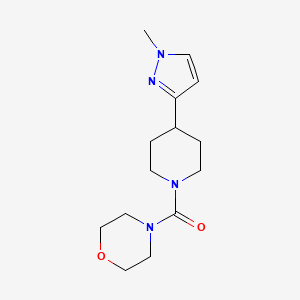
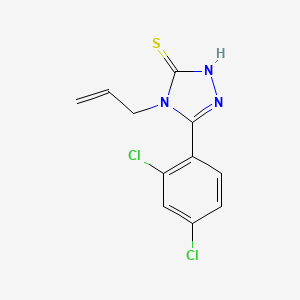
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2591929.png)
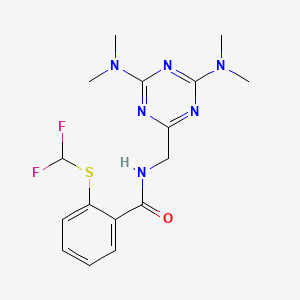
![6-Chloro-3-(2-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]quinazolin-4-one](/img/structure/B2591931.png)
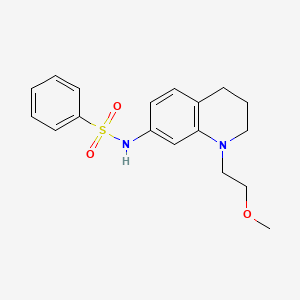
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2591935.png)
![N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2591937.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2591939.png)
